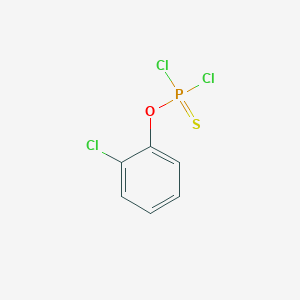
O-(2-クロロフェニル)ジクロロチオホスフェート
概要
説明
O-(2-Chlorophenyl) dichlorothiophosphate is an organophosphate compound with the chemical formula ClC₆H₄OP(S)Cl₂. It is also known as O-(2-Chlorophenyl) phosphorodichloridothionate. This compound is characterized by the presence of a phosphorus atom bonded to a sulfur atom, two chlorine atoms, and an O-(2-chlorophenyl) group. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and industry .
科学的研究の応用
O-(2-Chlorophenyl) dichlorothiophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate and phosphorodithioate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential use in developing pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Chlorophenyl) dichlorothiophosphate typically involves the reaction of 2-chlorophenol with phosphorus pentachloride (PCl₅) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Chlorophenol+PCl5+S→O-(2-Chlorophenyl) dichlorothiophosphate+HCl
Industrial Production Methods
In industrial settings, the production of O-(2-Chlorophenyl) dichlorothiophosphate may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
O-(2-Chlorophenyl) dichlorothiophosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The sulfur atom can undergo oxidation or reduction, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include O-(2-chlorophenyl) phosphorothioates and phosphorodithioates.
Hydrolysis: Products include phosphoric acid derivatives and 2-chlorophenol.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
作用機序
The mechanism of action of O-(2-Chlorophenyl) dichlorothiophosphate involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by phosphorylating active sites, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
- O-(2-Chlorophenyl) phosphorodichloridate
- 2-Chlorophenyl dichlorophosphate
- o-Chlorophenylphosphonyl dichloride
Uniqueness
O-(2-Chlorophenyl) dichlorothiophosphate is unique due to the presence of a sulfur atom bonded to the phosphorus atom, which distinguishes it from other similar compounds that may have oxygen or nitrogen atoms in place of sulfur.
特性
IUPAC Name |
dichloro-(2-chlorophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3OPS/c7-5-3-1-2-4-6(5)10-11(8,9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABCCJFMXULPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=S)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3OPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411207 | |
| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68591-34-4 | |
| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


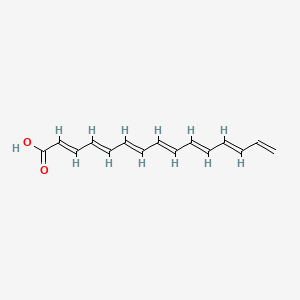

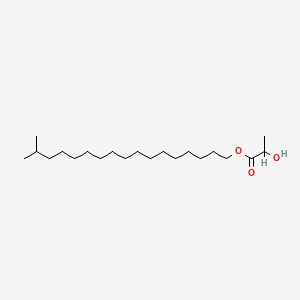
![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)


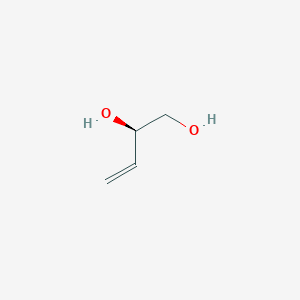


![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)
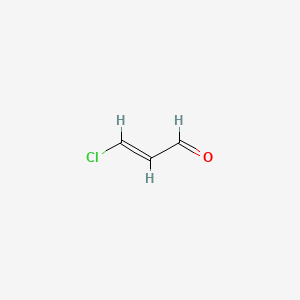

![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)

